molecular formula C9H8FNO3 B14893705 Methyl 5-fluoro-6-formyl-2-methylnicotinate

Methyl 5-fluoro-6-formyl-2-methylnicotinate

Cat. No.: B14893705
M. Wt: 197.16 g/mol
InChI Key: MJCUAPDINVLFHH-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-6-formyl-2-methylnicotinate is a chemical compound with the molecular formula C9H8FNO3 and a molecular weight of 197.16 g/mol It belongs to the class of nicotinic acid derivatives and is characterized by the presence of a fluorine atom, a formyl group, and a methyl ester group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-6-formyl-2-methylnicotinate typically involves the introduction of the fluorine atom, formyl group, and methyl ester group onto the nicotinic acid core. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The formyl group can be introduced via formylation reactions using reagents like formic acid or formic anhydride. The methyl ester group is typically introduced through esterification reactions using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-6-formyl-2-methylnicotinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-fluoro-6-formyl-2-methylnicotinate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-6-formyl-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and formyl group can influence its binding affinity and reactivity with biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes and pathways .

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

methyl 5-fluoro-6-formyl-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H8FNO3/c1-5-6(9(13)14-2)3-7(10)8(4-12)11-5/h3-4H,1-2H3

InChI Key

MJCUAPDINVLFHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)OC)F)C=O

Origin of Product

United States

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